(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Catalog No.
S618709
CAS No.
6037-45-2
M.F
C18H26O19
M. Wt
546.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[...

CAS Number

6037-45-2

Product Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

IUPAC Name

6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H26O19

Molecular Weight

546.4 g/mol

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)

InChI Key

LCLHHZYHLXDRQG-UHFFFAOYSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O)O

Synonyms

alpha-GalA-GalA-GalA, beta-GalA-GalA-GalA, GalA-(1-4)-GalA-(1-4)-GalA, GalA-GalA-GalA, O-galactopyranosyluronic acid-(1-4)-O-galactopyranosyluronic acid-(1-4)-galactopyranosyluronic acid, trigalacturonic acid

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)O)O)O)O)O)O)O

Description

The exact mass of the compound (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. It belongs to the ontological category of galactooligosaccharide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycoscience and Carbohydrate Chemistry

Specific Scientific Field: Glycoscience and carbohydrate chemistry involve the study of carbohydrates, their structures, functions, and interactions. These compounds play essential roles in biological processes, including cell signaling, immune responses, and energy storage.

Application Summary:

68Y215MS20: is a carbohydrate derivative with a complex structure. Researchers in glycoscience use it to investigate carbohydrate-protein interactions, glycan biosynthesis, and enzymatic reactions. Its unique sugar moieties make it an excellent model for understanding glycosylation patterns and their impact on cellular processes.

Experimental Procedures: To study 68Y215MS20, scientists employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow them to determine the compound’s precise structure, including the stereochemistry of its sugar residues.

Results and Outcomes: Researchers have discovered that 68Y215MS20 interacts with lectins, glycosyltransferases, and other glycan-binding proteins. By elucidating its binding partners, they gain insights into glycan-mediated recognition events. Additionally, studies reveal how specific modifications affect its biological activity, providing valuable information for drug design and therapeutic interventions .

Surface Plasmon Resonance Imaging (SPRi) Biosensors

Specific Scientific Field: SPRi biosensors are widely used in bioanalytical research and diagnostics. They rely on the interaction between biomolecules (such as proteins, nucleic acids, or carbohydrates) and a sensor surface to detect binding events in real time.

Application Summary:

68Y215MS20: finds application in SPRi biosensors due to its ability to bind to specific receptors. Researchers immobilize the compound on a sensor chip and monitor its interactions with target molecules. This approach enables label-free, real-time detection of analytes, making it valuable for drug screening, disease diagnosis, and environmental monitoring.

Experimental Procedures:
Results and Outcomes:

68Y215MS20: -based SPRi biosensors allow sensitive detection of biomolecules. Researchers have successfully used them for multiplex biomarker screening, drug-target interaction studies, and monitoring cellular processes in real time .

The compound (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex carbohydrate derivative featuring multiple hydroxyl and carboxylic acid functional groups. Its intricate stereochemistry and structural features suggest potential biological activity and applications in pharmaceutical chemistry. This compound is characterized by a series of sugar-like structures (oxanes) with various substitutions that may influence its solubility, reactivity, and interactions with biological targets.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .

These methods allow for the precise control of stereochemistry and functional group placement.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar configurations often exhibit diverse activities such as:

  • Antioxidant Activity: Hydroxyl groups can scavenge free radicals, contributing to antioxidant properties.
  • Antimicrobial Properties: Carboxylic acids are known for their ability to disrupt microbial membranes.
  • Anticoagulant Effects: Certain sugar derivatives have been shown to influence blood coagulation processes .

The specific biological effects would need to be evaluated through bioassays and pharmacological studies.

The synthesis of this compound can involve several strategies:

  • Carbohydrate Synthesis: Utilizing protected sugars as starting materials and employing selective deprotection and functionalization techniques.
  • Multi-step Organic Synthesis: Combining various organic reactions such as acylation, oxidation, and glycosylation to build the complex structure.
  • Enzymatic Synthesis: Employing enzymes to catalyze specific reactions under mild conditions for selective modifications

    The potential applications of this compound span several fields:

    • Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
    • Nutraceuticals: Its antioxidant properties may be beneficial in dietary supplements.
    • Cosmetics: The moisturizing effects of carbohydrates make them suitable for skin care formulations .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like:

  • Surface Plasmon Resonance (SPR): To measure binding affinities.
  • NMR Spectroscopy: To elucidate structural interactions at the molecular level.
  • Molecular Docking Studies: To predict how the compound fits into active sites of target proteins.

These studies can provide insights into the mechanism of action and potential therapeutic uses .

Similar Compounds

Several compounds share structural similarities with the target compound. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
D-glucoseSimple hexose sugarEnergy source; metabolic pathways
RutinFlavonoid glycosideAntioxidant; anti-inflammatory
QuercetinFlavonoidAntioxidant; antihistamine

These compounds demonstrate unique biological activities influenced by their specific structural characteristics. The target compound's complexity may confer distinct advantages in terms of bioactivity or therapeutic potential compared to these simpler molecules .

Physical Description

Solid

XLogP3

-6.1

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

546.10682860 g/mol

Monoisotopic Mass

546.10682860 g/mol

Heavy Atom Count

37

Melting Point

139 - 145 °C

UNII

68Y215MS20

Dates

Modify: 2023-08-15

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